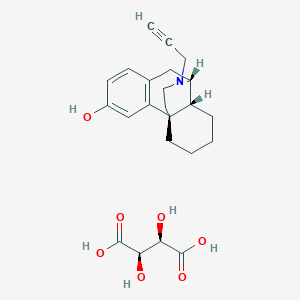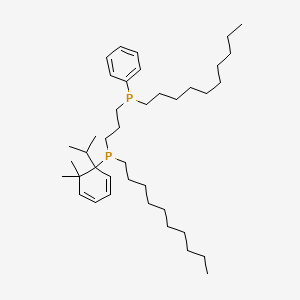
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple aromatic and aliphatic groups
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) typically involves multiple steps. The process begins with the preparation of the core structure, followed by the introduction of the decyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the synthesis process .
Analyse Chemischer Reaktionen
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-Isopropyl-2,2-dimethylpropane-1,3-diylbis((decyl)(phenyl)phosphine) stands out due to its unique combination of aliphatic and aromatic groups. Similar compounds include:
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4-di-tert-butylphenyl)phosphite: Known for its antioxidant properties.
Eigenschaften
CAS-Nummer |
80584-87-8 |
|---|---|
Molekularformel |
C40H70P2 |
Molekulargewicht |
612.9 g/mol |
IUPAC-Name |
decyl-[3-[decyl-(6,6-dimethyl-1-propan-2-ylcyclohexa-2,4-dien-1-yl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C40H70P2/c1-7-9-11-13-15-17-19-26-33-41(38-29-22-21-23-30-38)34-28-36-42(35-27-20-18-16-14-12-10-8-2)40(37(3)4)32-25-24-31-39(40,5)6/h21-25,29-32,37H,7-20,26-28,33-36H2,1-6H3 |
InChI-Schlüssel |
JKYLQPDWEMJELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCP(CCCP(CCCCCCCCCC)C1(C=CC=CC1(C)C)C(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


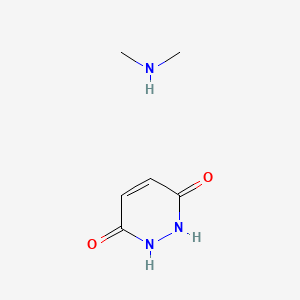
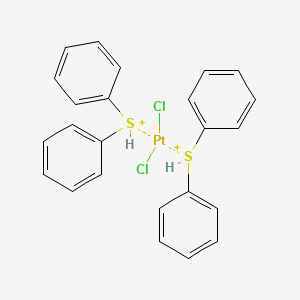

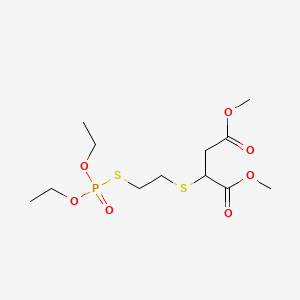
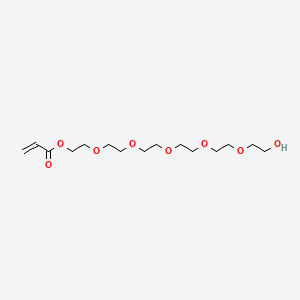
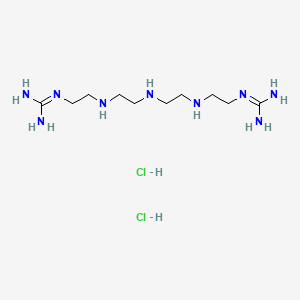
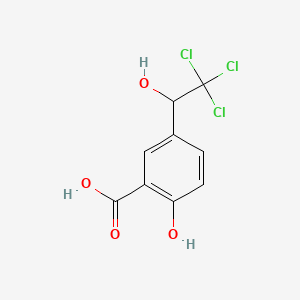
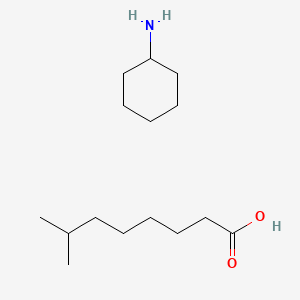
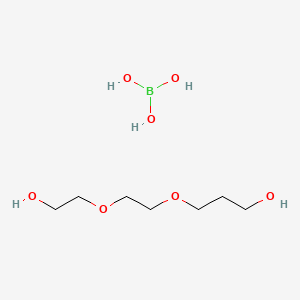
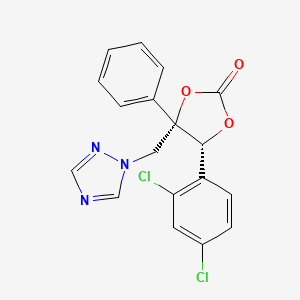

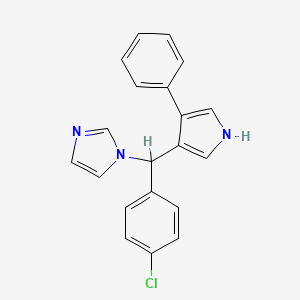
![5,5-Dimethyl-2-[(4-methyl-3-nitrophenyl)azo]cyclohexane-1,3-dione](/img/structure/B12685538.png)
